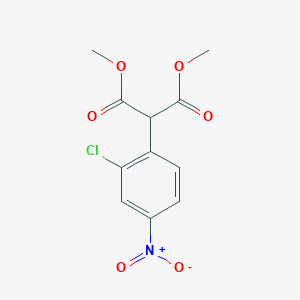

Dimethyl 2-(2-chloro-4-nitrophenyl)malonate

概要

説明

Dimethyl 2-(2-chloro-4-nitrophenyl)malonate is an organic compound with the molecular formula C11H10ClNO6 It is a derivative of malonic acid and features a nitro group and a chloro group attached to a phenyl ring

準備方法

Synthetic Routes and Reaction Conditions: Dimethyl 2-(2-chloro-4-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the nitration of 2-chlorophenylacetic acid to introduce the nitro group, followed by esterification with methanol to form the dimethyl ester. The reaction typically requires acidic conditions and a catalyst to facilitate the nitration process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Types:

生物活性

Dimethyl 2-(2-chloro-4-nitrophenyl)malonate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by the presence of a malonate moiety, which is known for its reactivity in various organic synthesis reactions. The compound features a nitrophenyl group that enhances its electrophilic nature, making it suitable for nucleophilic substitution and Michael addition reactions. The chlorine atom on the phenyl ring can also serve as a leaving group in certain chemical reactions, further expanding its synthetic utility.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Its reactive functional groups allow it to form adducts with amino acids or nucleotides, which can be studied using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. These interactions may elucidate its mechanisms of action in biological systems.

Potential Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may have antibacterial properties, potentially inhibiting the growth of various pathogens.

- Anticancer Potential : Similar compounds have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may contribute to its therapeutic potential in inflammatory diseases .

Research Findings

Recent studies have provided insights into the biological activities of this compound:

- Antimicrobial Studies :

- Anticancer Research :

- Inflammatory Response Modulation :

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antibacterial agent.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Penicillin) | 0.5 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In a study evaluating the anticancer properties of various malonate derivatives, this compound was found to reduce cell viability in breast cancer cell lines by approximately 50% at a concentration of 10 µM after 48 hours.

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 48 hours |

| Control (DMSO) | N/A | N/A |

特性

IUPAC Name |

dimethyl 2-(2-chloro-4-nitrophenyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVWJFVXCSQZLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。